1-(1-Aminocyclobutyl)propan-2-one
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Overview
Description
1-(1-Aminocyclobutyl)propan-2-one is an organic compound with the molecular formula C7H13NO It features a cyclobutane ring substituted with an amino group and a ketone group on the propan-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)propan-2-one can be achieved through several methodsAnother method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields alcohols.
Substitution: Forms substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-Aminocyclobutyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar ketone functionality but different structural features.
1-(1-Aminocyclobutyl)propan-2-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(1-Aminocyclobutyl)propan-2-one is unique due to its cyclobutane ring structure combined with an amino group and a ketone group
Biological Activity
1-(1-Aminocyclobutyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a cyclobutyl ring which contributes to its unique chemical reactivity. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, such as the alkylation of glycine derivatives followed by intramolecular cyclization. This synthetic route allows for the production of high yields and purity, making it suitable for further biological evaluation.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it may influence protein synthesis by promoting mistranslation or inhibiting proofreading mechanisms in ribosomal processes.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. Compounds from related series demonstrated IC50 values indicating cytotoxic effects at low micromolar concentrations .
- Antibacterial Activity : Research indicates that certain analogs possess antibacterial properties against Gram-positive bacteria. These findings suggest potential applications in treating infections caused by multidrug-resistant strains .
- Antiviral Activity : Some studies have explored the antiviral potential of similar compounds, revealing interactions with viral proteins that could inhibit replication .
Anticancer Research
A notable study evaluated the effects of various compounds structurally related to this compound on breast cancer cell lines. The results indicated that certain derivatives significantly decreased cell viability at concentrations as low as 6.25 µM in MDA-MB-231 cells, highlighting their potential as therapeutic agents against aggressive cancer types .
Antibacterial Studies
In another investigation, synthetic derivatives demonstrated effective inhibition against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited activity in the low micromolar range, indicating their potential as new antibacterial agents .
Comparative Analysis with Similar Compounds
Compound Class | Biological Activity | Notable Findings |
---|---|---|
Cyclopropane Derivatives | Anticancer | Effective against TNBC cell lines |
Cyclohexane Derivatives | Antibacterial | Active against Gram-positive pathogens |
This compound | Antiviral and Anticancer | Significant cytotoxicity at low concentrations |
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 |
InChI Key |
QEMBUEMBSWMYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCC1)N |
Origin of Product |
United States |
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